Cas no 2228178-73-0 (4-amino-4-(4-bromofuran-2-yl)cyclohexan-1-ol)

4-amino-4-(4-bromofuran-2-yl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 4-amino-4-(4-bromofuran-2-yl)cyclohexan-1-ol
- 2228178-73-0
- EN300-1917872
-
- インチ: 1S/C10H14BrNO2/c11-7-5-9(14-6-7)10(12)3-1-8(13)2-4-10/h5-6,8,13H,1-4,12H2
- InChIKey: KLASTLPTMCPTLA-UHFFFAOYSA-N
- SMILES: BrC1=COC(=C1)C1(CCC(CC1)O)N
計算された属性
- 精确分子量: 259.02079g/mol
- 同位素质量: 259.02079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 204
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 59.4Ų
4-amino-4-(4-bromofuran-2-yl)cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1917872-0.5g |
4-amino-4-(4-bromofuran-2-yl)cyclohexan-1-ol |
2228178-73-0 | 0.5g |
$1646.0 | 2023-09-17 | ||
Enamine | EN300-1917872-0.05g |
4-amino-4-(4-bromofuran-2-yl)cyclohexan-1-ol |
2228178-73-0 | 0.05g |
$1440.0 | 2023-09-17 | ||
Enamine | EN300-1917872-1g |
4-amino-4-(4-bromofuran-2-yl)cyclohexan-1-ol |
2228178-73-0 | 1g |
$1714.0 | 2023-09-17 | ||
Enamine | EN300-1917872-10g |
4-amino-4-(4-bromofuran-2-yl)cyclohexan-1-ol |
2228178-73-0 | 10g |
$7373.0 | 2023-09-17 | ||
Enamine | EN300-1917872-5.0g |
4-amino-4-(4-bromofuran-2-yl)cyclohexan-1-ol |
2228178-73-0 | 5g |
$4972.0 | 2023-06-01 | ||
Enamine | EN300-1917872-0.1g |
4-amino-4-(4-bromofuran-2-yl)cyclohexan-1-ol |
2228178-73-0 | 0.1g |
$1508.0 | 2023-09-17 | ||
Enamine | EN300-1917872-2.5g |
4-amino-4-(4-bromofuran-2-yl)cyclohexan-1-ol |
2228178-73-0 | 2.5g |
$3362.0 | 2023-09-17 | ||
Enamine | EN300-1917872-0.25g |
4-amino-4-(4-bromofuran-2-yl)cyclohexan-1-ol |
2228178-73-0 | 0.25g |
$1577.0 | 2023-09-17 | ||
Enamine | EN300-1917872-5g |
4-amino-4-(4-bromofuran-2-yl)cyclohexan-1-ol |
2228178-73-0 | 5g |
$4972.0 | 2023-09-17 | ||
Enamine | EN300-1917872-1.0g |
4-amino-4-(4-bromofuran-2-yl)cyclohexan-1-ol |
2228178-73-0 | 1g |
$1714.0 | 2023-06-01 |
4-amino-4-(4-bromofuran-2-yl)cyclohexan-1-ol 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
4-amino-4-(4-bromofuran-2-yl)cyclohexan-1-olに関する追加情報
4-Amino-4-(4-Bromofuran-2-Yl)cyclohexan-1-Ol: A Comprehensive Overview
4-Amino-4-(4-bromofuran-2-yl)cyclohexan-1-ol, also known by its CAS registry number 2228178-73-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and development. The molecule consists of a cyclohexanol ring substituted with an amino group and a brominated furan moiety, which contributes to its intriguing chemical properties.
The structure of 4-amino and 4-(4-bromofuran-2-yl) groups attached to the cyclohexanol framework creates a versatile platform for various chemical reactions and biological interactions. Recent studies have highlighted the potential of this compound in targeting specific enzymes and receptors, making it a promising candidate for therapeutic interventions. Researchers have explored its ability to modulate cellular signaling pathways, particularly in the context of inflammation and neurodegenerative diseases.
In terms of synthesis, the preparation of 4-amino-cyclohexan-ol derivatives has been optimized through various methodologies, including enantioselective synthesis and catalytic asymmetric reactions. These advancements have enabled the production of high-purity samples, which are essential for rigorous biological testing. The incorporation of the bromo-furan group into the molecule has been shown to enhance its pharmacokinetic properties, such as bioavailability and metabolic stability.
The biological activity of 4-amino-cyclohexan-ol derivatives has been extensively studied in recent years. Preclinical studies have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) and nitric oxide (NO) synthase. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.
In the context of drug design, the presence of the bromo-furan group in 4-amino-cyclohexan-ol provides a site for further functionalization, allowing chemists to explore various substitution patterns and stereochemical configurations. This flexibility has led to the development of analogs with improved potency and selectivity against specific molecular targets.
The latest research on this compound has also delved into its potential as a lead molecule for developing novel antibiotics. The brominated furan moiety has been found to exhibit antimicrobial activity against a range of bacterial strains, including multidrug-resistant pathogens. This discovery underscores the importance of exploring natural product-inspired structures in combating emerging infectious diseases.
In conclusion, 4-amino-< strong>(< strong>(< strong>(< strong>(< strong>(< strong>(< strong>(< strong>(< strong>(< strong>(< strong>(< strong>(< strong>(< strong>(< strong>(
2228178-73-0 (4-amino-4-(4-bromofuran-2-yl)cyclohexan-1-ol) Related Products
- 1347736-83-7(1,2-Benzenediamine, 3,6-dibromo-4-fluoro-)
- 1876652-01-5({1-[5-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine)
- 2229522-05-6(2,3-dichloro-5-hydrazinylpyridine)
- 2201240-57-3(N-[(6-Methyl-3-pyridinyl)methyl]-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide)
- 1285536-79-9(N'-[(1E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide)
- 1208641-35-3(1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea)
- 886924-64-7(N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide)
- 1806802-30-1(3-(Difluoromethyl)-4,6-dimethoxy-2-methylpyridine)
- 862161-11-3(2-Hydroxy-N,N,N-trimethylethanaminium2-Aminoethanesulfonate)
- 426842-86-6(Quinoline, 4-chloro-3-fluoro-6-methoxy-)




